molecular formula C10H6F2O B1322871 7,8-Difluoronaphthalen-2-ol CAS No. 675132-42-0

7,8-Difluoronaphthalen-2-ol

Cat. No.: B1322871
CAS No.: 675132-42-0
M. Wt: 180.15 g/mol
InChI Key: ZMVMIRGSTHRUHP-UHFFFAOYSA-N
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Description

7,8-Difluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6F2O It is a derivative of naphthol, where two hydrogen atoms on the naphthalene ring are replaced by fluorine atoms at the 7th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoronaphthalen-2-ol typically involves the fluorination of naphthol derivatives. One common method includes the use of N,N’-difluoro-2,2’-bipyridinium bis(tetrafluoroborate) as a fluorinating agent in acetonitrile under reflux conditions for 3.5 hours . The reaction mixture is then poured into water, and the organic layer is separated and purified through extraction with ethyl acetate, followed by washing with a saturated saline solution and concentration. The crude product is further purified by recrystallization from a mixed solvent of hexane and toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

7,8-Difluoronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 7,8-Difluoronaphthalen-2-ol is not well-studied. its effects are likely due to the presence of fluorine atoms, which can influence the compound’s reactivity and interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ol: The parent compound without fluorine substitution.

    6-Bromo-8-fluoronaphthalen-2-ol: A similar compound with bromine and fluorine substitutions.

    8-Fluoro-1-naphthaldehyde: A related compound with an aldehyde group.

Uniqueness

7,8-Difluoronaphthalen-2-ol is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity.

Properties

IUPAC Name

7,8-difluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVMIRGSTHRUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630318
Record name 7,8-Difluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675132-42-0
Record name 7,8-Difluoro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675132-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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